4-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one
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Overview
Description
4-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one is a complex organic compound that features a quinoxaline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one typically involves multiple steps. One common approach starts with the preparation of the benzothiazole and quinoxaline intermediates, followed by their coupling through sulfonylation.
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Preparation of Benzothiazole Intermediate
Starting Material: 2-aminothiophenol
Reagents: Methyl isocyanate, oxidizing agents
Conditions: Reflux in an appropriate solvent
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Preparation of Quinoxaline Intermediate
Starting Material: o-phenylenediamine
Reagents: Glyoxal or its derivatives
Conditions: Reflux in ethanol or another suitable solvent
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Coupling Reaction
Reagents: Sulfonyl chloride derivative of the benzothiazole intermediate
Conditions: Base (e.g., triethylamine) in an organic solvent like dichloromethane
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents onto the quinoxaline or benzothiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides, amines, or ethers.
Scientific Research Applications
4-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its potential electronic properties could be explored for use in organic semiconductors or other advanced materials.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, including natural product analogs and other bioactive compounds.
Mechanism of Action
The mechanism of action of 4-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The exact pathways and molecular interactions depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: These compounds share a similar quinoxaline core and have been studied for their biological activities.
Benzothiazole derivatives: Compounds with a benzothiazole moiety are known for their diverse pharmacological properties.
Uniqueness
What sets 4-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one apart is the combination of the benzothiazole and quinoxaline structures, which may confer unique electronic and steric properties
Properties
Molecular Formula |
C16H13N3O4S2 |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
3-methyl-6-[(3-oxo-2,4-dihydroquinoxalin-1-yl)sulfonyl]-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C16H13N3O4S2/c1-18-13-7-6-10(8-14(13)24-16(18)21)25(22,23)19-9-15(20)17-11-4-2-3-5-12(11)19/h2-8H,9H2,1H3,(H,17,20) |
InChI Key |
AXNBLKUPFPXUNM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)N3CC(=O)NC4=CC=CC=C43)SC1=O |
Origin of Product |
United States |
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